3-acetyl-7-hydroxy-2H-chromen-2-one
Overview
Description
3-acetyl-7-hydroxy-2H-chromen-2-one, also known as 3-acetyl-7-hydroxycoumarin, is a yellow solid compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its chemical stability and ability to dissolve in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
It’s known that this compound can interact with electrophilic groups .
Mode of Action
3-acetyl-7-hydroxy-2H-chromen-2-one has the ability to bind to electrophilic groups and form a ring of pyridine derivative . This interaction with its targets can lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
It’s known that this compound can act as a probe for phase transitions in lipid membranes, potentially affecting the detailed chemical structure of the polar head-group region or the packing density in lamellar lipid layers .
Pharmacokinetics
It’s known that this compound is soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can impact the bioavailability of the compound.
Result of Action
It’s known that this compound can act as a fluorescent ph probe, with its fluorescence being affected by the presence of glutathione (gsh) and acidic ph values .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that this compound is stable in air but should avoid exposure to light, as light can degrade its structure . Furthermore, the compound’s fluorescence, which is used as a pH probe, can be affected by the presence of GSH and acidic pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-acetyl-7-hydroxy-2H-chromen-2-one can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine as a catalyst in ethanol . The reaction mixture is stirred at room temperature for several hours, and the product is obtained by removing the solvent through rotary evaporation and purifying the crude product using column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same Knoevenagel condensation reaction. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl group.
Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-acetyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, optical brighteners, and as a probe for phase transitions in lipid membranes
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Lacks the acetyl group at the 3-position.
3-acetylcoumarin: Lacks the hydroxyl group at the 7-position.
4-methylumbelliferone: Has a methyl group instead of an acetyl group at the 3-position.
Uniqueness
3-acetyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the acetyl group at the 3-position and the hydroxyl group at the 7-position. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-acetyl-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(13)5-10(7)15-11(9)14/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZHMHHZLRXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419817 | |
Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-27-7 | |
Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10441-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-acetyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-umbelliferone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLX779DF5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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